

Propisochlor CAS number and chemical structure

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Compound of Interest

Compound Name: *Propisochlor*

Cat. No.: *B166880*

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An In-depth Technical Guide to **Propisochlor**

This guide provides a comprehensive overview of the herbicide **propisochlor**, intended for researchers, scientists, and professionals in drug development. It covers its chemical identity, mechanism of action, physicochemical properties, toxicological profile, and environmental fate. Detailed experimental protocols for its synthesis and analysis are also included.

Chemical Identity and Structure

Propisochlor is a selective, pre-emergence herbicide belonging to the chloroacetanilide class of chemicals.^[1] It is used to control annual grasses and some broadleaf weeds in various agricultural crops.^[2]

- CAS Number: 86763-47-5^{[2][3][4]}
- Molecular Formula: C₁₅H₂₂ClNO₂^{[2][3][4]}
- Molecular Weight: 283.79 g/mol ^{[2][4]}
- IUPAC Name: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide^[5]
- Synonyms: 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(isopropoxymethyl)acetamide, Proponit^[3]
^[6]

The chemical structure of **propisochlor** features a chloroacetyl group attached to a substituted aniline ring.

Physicochemical and Toxicological Properties

Propisochlor's properties are summarized in the table below. It is a colorless to amber viscous liquid with low water solubility and is stable under normal conditions.[2][7] Toxicological data indicates it is harmful in contact with skin and requires appropriate handling precautions.[2][8]

Property	Value	Reference(s)
Appearance	Colorless oily liquid (pure); Amber-colored viscous liquid (technical)	[4][7]
Melting Point	21.6 °C	[2][9]
Boiling Point	>243 °C	[9]
Density	1.097 - 1.100 g/cm ³	[2][9]
Vapor Pressure	1.1 x 10 ⁻³ Pa (at 20°C)	[7]
Water Solubility	90.8 - 184 mg/L (at 20-25°C)	[1][2][7]
Organic Solvent Solubility	Soluble in most organic solvents	[2]
LogP (o/w)	3.500 - 3.9	[5][10]
Acute Oral LD ₅₀ (rat)	3430 mg/kg	[2]
Acute Dermal LD ₅₀ (rat)	>2000 mg/kg	[2]
GHS Hazard Statements	H312 (Harmful in contact with skin), H400/H410 (Very toxic to aquatic life)	[5]
Acceptable Daily Intake (ADI)	0.025 mg/kg bw/day	[5]

Mechanism of Action

Propisochlor's primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.^{[1][7]} As a member of the Herbicide Resistance Action Committee (HRAC) K3 group, it targets and inhibits VLCFA elongase enzymes.^{[11][12]} These enzymes are crucial for the biosynthesis of hydrophobic polymers that are essential for plant cuticle formation and cell membrane integrity.^{[11][12]} By disrupting VLCFA synthesis, **propisochlor** inhibits cell division and shoot elongation in germinating weeds, ultimately leading to their death before they emerge from the soil.^{[1][7]}

Environmental Fate

The persistence and mobility of **propisochlor** in the environment are key considerations for its use. Its degradation is influenced by microbial, chemical, and photodegradation processes.^{[13][14]}

- Soil Half-life (aerobic): 20-40 days^[7]
- Water Half-life (pH 7, 20°C): 30-60 days^[7]
- Soil Adsorption Coefficient (Koc): 400-600 mL/g, indicating moderate adsorption to soil particles.^[7]

The moderate adsorption and relatively short half-life suggest a low potential for leaching into groundwater under typical conditions.^[7]

Experimental Protocols

Synthesis of Propisochlor

A common commercial synthesis of **propisochlor** involves a multi-step process.^[1] A novel production process has also been patented, outlining a continuous flow method.^[6]

Step 1: Imine Synthesis

- Reactants: 6-ethyl-o-toluidine and methoxyacetone.
- Catalyst: p-toluenesulfonic acid.
- Solvent: Toluene.

- Procedure: The reactants are heated at approximately 88°C for 10 hours to form the corresponding imine intermediate.[\[1\]](#) Water is removed during the reaction.

Step 2: Hydrogenation

- Reactant: Imine intermediate from Step 1.
- Procedure: The imine is reduced via hydrogenation under high pressure at 50°C in an autoclave to yield N-(1-methoxymethyl-ethyl)-2-ethyl-6-methylaniline.[\[1\]](#)

Step 3: Acylation

- Reactants: The amine from Step 2 and chloroacetyl chloride.
- Reagent: Sodium carbonate (to neutralize HCl byproduct).
- Solvent: Toluene and water.
- Procedure: The amine is reacted with chloroacetyl chloride in the presence of sodium carbonate to form the final product, **propisochlor**.[\[1\]](#) The product is then isolated and purified.

Analytical Protocol: Determination in Soil and Water by QuEChERS and UPLC-MS/MS

This protocol is based on the widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for pesticide residue analysis.[\[3\]](#)

1. Sample Preparation and Extraction:

- Weigh a representative sample of soil or measure a volume of water.
- Add acetonitrile as the extraction solvent.
- Shake vigorously to ensure thorough mixing and extraction of **propisochlor** from the matrix.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take an aliquot of the acetonitrile extract.
- Add a mixture of salts and sorbents, typically magnesium sulfate ($MgSO_4$) to remove water and Primary Secondary Amine (PSA) sorbent to remove interfering matrix components like fatty acids and organic acids.
- Vortex the mixture and then centrifuge at high speed to pellet the sorbents and salts.

3. Analysis by UPLC-MS/MS:

- Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
- Procedure:
 - Carefully collect the supernatant (the cleaned extract).
 - Filter the extract through a $0.22\ \mu m$ filter into an autosampler vial.
 - Inject the sample into the UPLC-MS/MS system.
 - **Propisochlor** is separated from other components by the UPLC column and then detected and quantified by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
- Quantification: The concentration of **propisochlor** is determined by comparing the peak area from the sample to a calibration curve prepared from certified reference standards. The reported limit of detection (LOD) for this method ranges from 0.03 to 0.12 $\mu g/kg$ in different matrices.^[3]

Visualizations

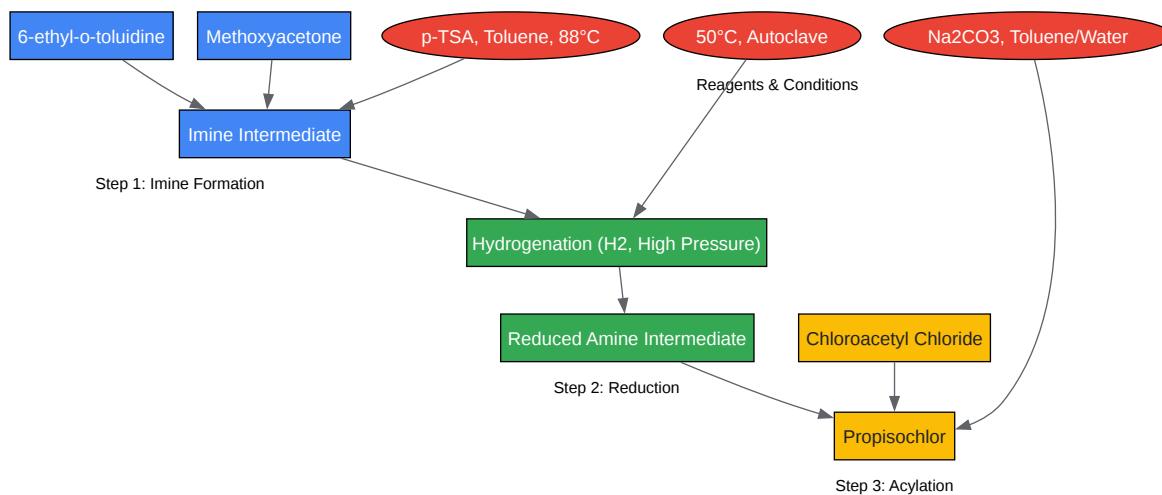


Figure 1: Synthesis Workflow of Propisochlor

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